
Phenol, 2-(hydrazinomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydrazinylmethyl)phenol is an organic compound that features a phenol group substituted with a hydrazinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydrazinylmethyl)phenol typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the hydrazinylmethyl group. The process can be summarized as follows:
Phenol + Formaldehyde + Hydrazine: The reaction is carried out in the presence of an acid or base catalyst, leading to the formation of 2-(hydrazinylmethyl)phenol.
Industrial Production Methods
Industrial production methods for 2-(hydrazinylmethyl)phenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the hydrazinylmethyl group can form covalent bonds with nucleophiles. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
相似化合物的比较
Similar Compounds
Phenol: The parent compound, simpler in structure but less reactive.
Hydroquinone: Similar in its redox properties but lacks the hydrazinylmethyl group.
Aniline: Contains an amino group instead of a hydrazinylmethyl group, leading to different reactivity.
Uniqueness
2-(hydrazinylmethyl)phenol is unique due to the presence of both a phenol and a hydrazinylmethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
27412-77-7 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2 |
InChI 键 |
LSQVLWRLMQMLGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


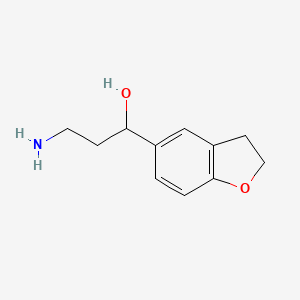


![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
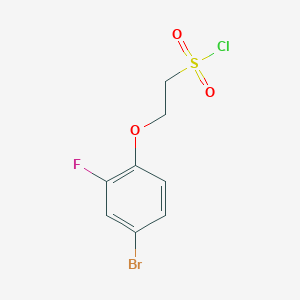
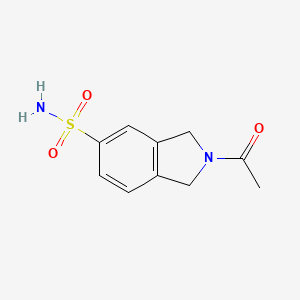

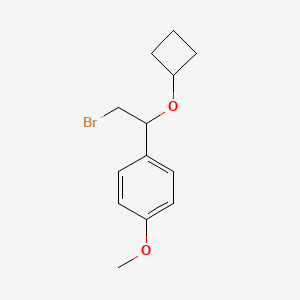
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
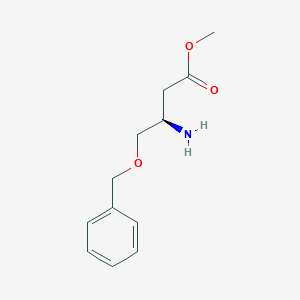
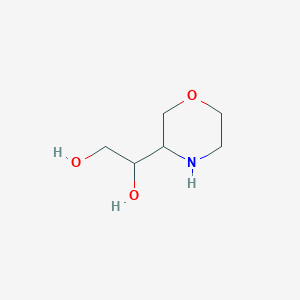
![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
